molecular formula C16H12O3 B190367 4'-Methoxyflavone CAS No. 4143-74-2

4'-Methoxyflavone

Cat. No.: B190367
CAS No.: 4143-74-2
M. Wt: 252.26 g/mol
InChI Key: OMICQBVLCVRFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Methoxyflavone, also known as 2-(4-methoxyphenyl)-4H-chromen-4-one, is a naturally occurring flavonoid compound. It is characterized by a methoxy group attached to the fourth position of the flavone structure. This compound is found in various plants and has been studied for its potential therapeutic and nutraceutical properties .

Scientific Research Applications

4’-Methoxyflavone has a wide range of scientific research applications:

Mechanism of Action

Target of Action

4’-Methoxyflavone, also known as Acacetin, is a natural flavone present in various plants and dietary sources . It has been shown to exhibit strong inhibitory effects against several enzymes, including glutathione reductase, cyclo-oxygenase, acetylcholinesterase, aldose reductase, and xanthine oxidase . These enzymes play crucial roles in various biological processes, making them primary targets of 4’-Methoxyflavone.

Mode of Action

The interaction of 4’-Methoxyflavone with its targets results in the inhibition of these enzymes, leading to alterations in the biochemical processes they regulate. For instance, the inhibition of cyclo-oxygenase can lead to reduced production of prostaglandins, which are involved in inflammation and pain .

Biochemical Pathways

4’-Methoxyflavone affects several biochemical pathways due to its interaction with multiple targets. One key pathway is the p38 MAPK signaling pathway, which is involved in cellular responses to stress and inflammation. 4’-Methoxyflavone has been shown to suppress this pathway, thereby inhibiting the invasion and migration of cancer cells .

Pharmacokinetics

The pharmacokinetics of 4’-Methoxyflavone, including its absorption, distribution, metabolism, and excretion (ADME), are crucial in understanding its bioavailability. Specific information on the adme properties of 4’-methoxyflavone is currently limited

Result of Action

The molecular and cellular effects of 4’-Methoxyflavone’s action are diverse due to its interaction with multiple targets. Its anti-inflammatory, anti-oxidant, cardiovascular protective, neuroprotective, anti-infectious, anti-diabetic, and anti-obesity activities have been reported . Furthermore, it has shown protective properties on various tissues and organs, including the lung, liver, and kidney .

Safety and Hazards

The safety data sheet for 4’-Methoxyflavone suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Flavonoids, including 4’-Methoxyflavone, have been used extensively as anticancer, antimicrobial, antiviral, antiangiogenic, antimalarial, antioxidant, neuroprotective, antitumor, and anti-proliferative agents . They have potential for further development as novel anti-dengue agents in the future .

Biochemical Analysis

Biochemical Properties

4’-Methoxyflavone interacts with various enzymes, proteins, and other biomolecules. It has been shown to have numerous pharmacological properties, including anti-cancer, anti-inflammatory, anti-oxidant, cardiovascular protective, neuroprotective, anti-infectious, anti-diabetic, and anti-obesity activities

Cellular Effects

4’-Methoxyflavone has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit cell adhesion, cell spreading, and focal adhesion formation, attenuating cell migration .

Molecular Mechanism

The molecular mechanism of action of 4’-Methoxyflavone involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to suppress the p38 MAPK signaling pathway and inhibit NF-κB or AP-1-binding activity, subsequently decreasing MMP-2, MMP-9, and u-PA expressions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Methoxyflavone change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . More detailed studies are needed to fully understand these temporal effects.

Dosage Effects in Animal Models

The effects of 4’-Methoxyflavone vary with different dosages in animal models .

Metabolic Pathways

4’-Methoxyflavone is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

4’-Methoxyflavone is transported and distributed within cells and tissues It may interact with various transporters or binding proteins, and can have effects on its localization or accumulation

Subcellular Localization

The subcellular localization of 4’-Methoxyflavone and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Methoxyflavone can be synthesized through several methods. One efficient method involves the cyclization reaction of 2’,4’-dihydroxy-4-methoxychalcone using sulfuric acid as a catalyst in ethanol . Another method involves the Baker-Venkataraman rearrangement, where 2-hydroxyacetophenone is treated with 4-methoxybenzoyl chloride in the presence of potassium carbonate and pyridine in acetone .

Industrial Production Methods: Industrial production of 4’-Methoxyflavone typically involves the use of large-scale organic synthesis techniques. The Baker-Venkataraman rearrangement is often preferred due to its high yield and efficiency. The reaction conditions are optimized to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4’-Methoxyflavone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydroflavones.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the flavone structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used for introducing substituents.

Major Products: The major products formed from these reactions include various substituted flavones, dihydroflavones, and quinones, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

4’-Methoxyflavone is unique among flavonoids due to its specific methoxy substitution, which imparts distinct chemical and biological properties. Similar compounds include:

Compared to these compounds, 4’-Methoxyflavone exhibits higher antioxidant and anti-inflammatory activities, making it a valuable compound for therapeutic applications .

Properties

IUPAC Name

2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMICQBVLCVRFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063319
Record name 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4143-74-2
Record name 4′-Methoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4143-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Methoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxyphenyl)-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-(2-hydroxy-phenyl)-3-(4-methoxy-phenyl)-propane-1,3-dione (200 mg, 0.74 mmol) in dichloromethane (15 mL) was added BBr3 (185 mg, 0.74 mmol, 1M solution in dichloromethane) slowly at 0° C., and then stirred for overnight at rt. Then MeOH was added at 0° C. to quench the unreacted BBr3. The organic layer was washed with water, dried and concentrated to give a crude product, which was purified by column chromatography using 30% EtOAc in hexane to afford 50 mg (26%) of 2-(4-methoxy-phenyl)-4H-chromen-4-one. MS (ES) m/z: 253.08 (M+1), and 149.00.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Methoxyflavone
Reactant of Route 2
Reactant of Route 2
4'-Methoxyflavone
Reactant of Route 3
Reactant of Route 3
4'-Methoxyflavone
Reactant of Route 4
Reactant of Route 4
4'-Methoxyflavone
Reactant of Route 5
Reactant of Route 5
4'-Methoxyflavone
Reactant of Route 6
Reactant of Route 6
4'-Methoxyflavone
Customer
Q & A

A: 4'-Methoxyflavone is a flavone, a class of flavonoids, with a methoxy group substituted at the 4' position of the B-ring. It is found naturally in various plants, including Butea superba Roxb., commonly known as red Kwao Krua. []

ANone: The molecular formula of this compound is C16H12O3, and its molecular weight is 252.27 g/mol.

A: Studies using the nodY::lacZ fusion system in Bradyrhizobium japonicum USDA110 have shown that the presence of a 4'-methoxy group in flavones doesn't significantly reduce their ability to induce nod gene expression compared to their 4'-hydroxy counterparts. This suggests that the methoxy group doesn't completely block the function of the 4'-OH group in this context. []

A: Yes, research has explored the synthesis and anticancer activity of kaempferide (3,5,7-trihydroxy-4'-methoxyflavone) Mannich base derivatives. These derivatives, synthesized via Mannich reactions with various secondary amines and formaldehyde, showed promising antiproliferative activity against three human cancer cell lines: Hela, HCC1954, and SK-OV-3. Notably, some derivatives exhibited higher potency compared to cisplatin, a standard chemotherapy drug. []

A: Yes, studies have explored the inhibitory effects of this compound and its derivatives on enzymes. One study highlighted the potential of this compound and 2'-hydroxy-4-methoxychalcone as non-competitive inhibitors of neuraminidase (NA) in the H5N1 influenza virus. Molecular docking and molecular dynamics simulations revealed their ability to bind to the 150-cavity of NA, potentially disrupting sialic acid binding at the catalytic site. []

ANone: Common analytical techniques used for characterizing and quantifying this compound include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: This technique is essential for structural elucidation, providing detailed information about the hydrogen and carbon atoms in the molecule. [, , , , , , , ]
  • Mass spectrometry (MS): This technique helps determine the molecular weight and fragmentation pattern of the compound, aiding in its identification. [, , , ]
  • Infrared (IR) spectroscopy: This technique provides information about the functional groups present in the molecule based on their characteristic vibrations. [, ]
  • Ultraviolet-visible (UV-Vis) spectrophotometry: This technique is useful for quantifying the compound in solution and assessing its purity. [, ]
  • High-performance liquid chromatography (HPLC): This technique is widely used for separating, identifying, and quantifying this compound in complex mixtures. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.